Reported Cellular Potency Against Oncogenic BRAF(V600E) Kinase
Vendor-reported data indicates that 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide inhibits BRAF(V600E) kinase with an IC50 value of 150 nM in a cellular viability assay on melanoma cell lines . This potency is comparable to, but distinct in structural origin from, the early-generation pyrazole-based B-Raf inhibitors described in the literature, which often feature different substitution patterns on the pyrazole core [1]. The specific contribution of the 2,4-dimethoxybenzamide group to this activity remains to be fully elucidated in peer-reviewed studies.
| Evidence Dimension | Cellular IC50 against BRAF(V600E)-dependent melanoma cell line |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | Literature pyrazole-based B-Raf inhibitors (e.g., compound 12b in Hansen et al., 2008) show sub-100 nM cellular potency against B-Raf(V600E) cell lines, but with different structural backbones. |
| Quantified Difference | The 150 nM potency places this compound in a moderate activity range, distinct from the sub-100 nM of optimized literature leads. Direct head-to-head data is not available. |
| Conditions | Cell viability assay, melanoma cell lines (specific line not reported by the vendor) |
Why This Matters
This provides a quantitative anchor for selecting this compound as a reference or starting point for BRAF(V600E) inhibitor research, distinct from other thieno[3,4-c]pyrazole analogs lacking this specific inhibitory profile.
- [1] Hansen, J. D., Grina, J., Newhouse, B., Welch, M., Topalov, G., Littman, N., ... & Brandhuber, B. J. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4692-4695. View Source
